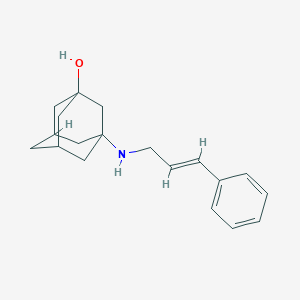![molecular formula C21H23N3O3 B271952 2-(3,4-dimethoxyphenyl)-N-[3-(2-pyrimidinyloxy)benzyl]ethanamine](/img/structure/B271952.png)
2-(3,4-dimethoxyphenyl)-N-[3-(2-pyrimidinyloxy)benzyl]ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dimethoxyphenyl)-N-[3-(2-pyrimidinyloxy)benzyl]ethanamine, commonly known as DMPEA-BZ, is a novel compound that has been of interest to the scientific community due to its potential for various applications in the field of pharmacology. DMPEA-BZ is a member of the phenethylamine class of compounds and has been shown to exhibit a wide range of biological activities.
Aplicaciones Científicas De Investigación
DMPEA-BZ has been the subject of several scientific studies due to its potential for various applications in the field of pharmacology. Some of the research applications of DMPEA-BZ include its use as a potential antidepressant, anxiolytic, and cognitive enhancer. DMPEA-BZ has also been shown to exhibit neuroprotective properties and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The mechanism of action of DMPEA-BZ is not fully understood. However, it has been shown to act as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. DMPEA-BZ has also been shown to have affinity for the dopamine D2 receptor and the α2-adrenergic receptor. These interactions may contribute to its potential for various pharmacological applications.
Biochemical and Physiological Effects:
DMPEA-BZ has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its potential as an antidepressant and anxiolytic. DMPEA-BZ has also been shown to increase the activity of the cholinergic system, which may contribute to its potential as a cognitive enhancer. Additionally, DMPEA-BZ has been shown to exhibit neuroprotective properties and may have potential in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of DMPEA-BZ is its potential for various pharmacological applications. Its wide range of biochemical and physiological effects make it a promising compound for the treatment of several diseases. However, one limitation of DMPEA-BZ is its limited availability. The synthesis of DMPEA-BZ is complex and requires specialized equipment and expertise, which may limit its use in lab experiments.
Direcciones Futuras
There are several future directions for the research and development of DMPEA-BZ. One potential direction is the investigation of its potential as a treatment for neurodegenerative diseases. DMPEA-BZ has been shown to exhibit neuroprotective properties, and further research may reveal its potential for the treatment of diseases such as Alzheimer's and Parkinson's. Another potential direction is the investigation of its potential as a cognitive enhancer. DMPEA-BZ has been shown to increase the activity of the cholinergic system, which may contribute to its potential as a cognitive enhancer. Further research may reveal its potential for the treatment of cognitive disorders such as dementia and schizophrenia.
Conclusion:
In conclusion, DMPEA-BZ is a novel compound with potential for various applications in the field of pharmacology. Its wide range of biochemical and physiological effects make it a promising compound for the treatment of several diseases. Further research is needed to fully understand its mechanism of action and potential for various pharmacological applications.
Métodos De Síntesis
The synthesis of DMPEA-BZ involves the reaction of 3-(2-pyrimidinyloxy)benzyl chloride with 2-(3,4-dimethoxyphenyl)ethanamine in the presence of a base such as potassium carbonate. This reaction results in the formation of DMPEA-BZ as a white solid with a high yield.
Propiedades
Nombre del producto |
2-(3,4-dimethoxyphenyl)-N-[3-(2-pyrimidinyloxy)benzyl]ethanamine |
|---|---|
Fórmula molecular |
C21H23N3O3 |
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
2-(3,4-dimethoxyphenyl)-N-[(3-pyrimidin-2-yloxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C21H23N3O3/c1-25-19-8-7-16(14-20(19)26-2)9-12-22-15-17-5-3-6-18(13-17)27-21-23-10-4-11-24-21/h3-8,10-11,13-14,22H,9,12,15H2,1-2H3 |
Clave InChI |
DUMJMWFUBDXUDQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNCC2=CC(=CC=C2)OC3=NC=CC=N3)OC |
SMILES canónico |
COC1=C(C=C(C=C1)CCNCC2=CC(=CC=C2)OC3=NC=CC=N3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(5-{[(3-Pyridylmethyl)amino]methyl}-2-furyl)benzoic acid](/img/structure/B271871.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}pentan-1-amine](/img/structure/B271873.png)
![{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(4-methoxybenzyl)amine](/img/structure/B271874.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(1H-indol-3-yl)ethanamine](/img/structure/B271876.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(2-fluorophenyl)ethanamine](/img/structure/B271879.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-phenylethanamine](/img/structure/B271881.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine](/img/structure/B271882.png)
![3-[(5-Bromo-2-ethoxybenzyl)amino]-1-adamantanol](/img/structure/B271884.png)

![3-{[2-(Benzyloxy)-3-methoxybenzyl]amino}-1-adamantanol](/img/structure/B271887.png)
![3-[(Pyridin-3-ylmethyl)amino]adamantan-1-ol](/img/structure/B271888.png)
![3-[(Pyridin-4-ylmethyl)amino]adamantan-1-ol](/img/structure/B271889.png)
![1-[3-({[5-(2,4-Dichlorophenyl)-2-furyl]methyl}amino)propyl]-2-pyrrolidinone](/img/structure/B271891.png)
![1-(3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propyl)-2-pyrrolidinone](/img/structure/B271892.png)